6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride
Description
6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride is a halogenated quinoline derivative characterized by a chloro substituent at the 6-position, an isopropoxy-substituted phenyl group at the 2-position, and a reactive carbonyl chloride group at the 4-position. This compound serves as a key intermediate in medicinal chemistry and materials science due to its versatile reactivity, particularly in nucleophilic acyl substitution reactions .
Properties
IUPAC Name |
6-chloro-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-11(2)24-14-6-3-12(4-7-14)18-10-16(19(21)23)15-9-13(20)5-8-17(15)22-18/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBCVTUBVCYGOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride involves several steps. One common synthetic route includes the chlorination of 2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid, followed by the conversion of the carboxylic acid group to a carbonyl chloride group . The reaction conditions typically involve the use of thionyl chloride (SOCl2) as a reagent under reflux conditions to facilitate the formation of the carbonyl chloride group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions:
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include thionyl chloride, amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride has several scientific research applications, particularly in the fields of chemistry and biology:
Proteomics Research: The compound is used in the study of proteins and their functions.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers use this compound to investigate the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules . This reactivity makes it useful for labeling and modifying proteins in proteomics research .
Comparison with Similar Compounds
Structural and Physicochemical Properties
- Spectroscopic Data: NMR (¹H and ¹³C) and mass spectrometry (MS) are critical for confirming the structure. For example, 6-chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride exhibits distinct aromatic proton shifts in the δ 7.5–8.5 ppm range and carbonyl carbon signals near δ 165 ppm in ¹³C-NMR .
Comparison with Similar Compounds
To contextualize the properties and applications of 6-chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride, a comparative analysis with structurally related quinoline derivatives is provided below.
Substituent Variations at the 2-Position
The 2-position substituent significantly influences electronic, steric, and solubility properties. Key examples include:
Key Observations :
- Electron-donating groups (e.g., methoxy) increase electron density at the quinoline core, altering reactivity in electrophilic substitutions .
Variations at the 6-Position
The chloro substituent at the 6-position is critical for electronic modulation. Alternative substituents include:
Key Observations :
- Chlorine’s moderate electronegativity stabilizes the quinoline ring without excessively deactivating the carbonyl chloride group, making it more reactive than bromo analogs in nucleophilic reactions .
Reactivity of the 4-Carbonyl Chloride Group
The carbonyl chloride group’s reactivity varies with substituents:
- Condensation Reactions: 2-Phenylquinoline-4-carbonyl chloride reacts with carbamide to form quinoloylcarbamide derivatives (m.p. 215–232°C), whereas bulkier substituents (e.g., isopropoxy) may slow reaction kinetics due to steric effects .
- Stability : Electron-withdrawing groups (e.g., chloro) enhance the electrophilicity of the carbonyl carbon, increasing susceptibility to hydrolysis compared to electron-donating substituents .
Biological Activity
6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride is a synthetic organic compound notable for its quinoline core, which is a bicyclic structure comprising a benzene ring fused to a pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and proteomics research. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₅Cl₂NO₂
- Molecular Weight : 360.24 g/mol
- Functional Groups : Chloro substituent, carbonyl chloride, and isopropoxyphenyl group.
The presence of these functional groups enhances the compound's chemical reactivity and biological interactions, making it a valuable candidate for further research.
Biological Activity Overview
Preliminary studies have indicated that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Initial investigations suggest that this compound may possess significant antimicrobial effects against various pathogens.
- Anticancer Activity : Research indicates potential efficacy in inhibiting cancer cell proliferation, particularly through mechanisms involving enzyme inhibition and apoptosis induction.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets, such as enzymes and receptors. The carbonyl chloride group allows it to form covalent bonds with nucleophilic sites on proteins, facilitating studies on protein dynamics and enzyme mechanisms.
Comparative Biological Activity
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride | Similar quinoline structure | Variation in phenolic substituent position |
| 8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride | Different position of chloro substituent | Potentially altered biological activity |
| 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride | Methoxy group instead of isopropoxy | Differences in solubility and reactivity |
Case Studies and Research Findings
- Anticancer Studies :
-
Antimicrobial Activity :
- Another investigation focused on the antimicrobial properties of similar quinoline derivatives. Results indicated that compounds with similar structures exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria . The MIC values ranged significantly, showcasing the potential for developing new antimicrobial agents based on this scaffold.
-
Proteomics Applications :
- The compound has been utilized as a tool in proteomics research to study protein interactions. Its ability to covalently modify proteins allows researchers to probe biological mechanisms at a molecular level .
Q & A
Q. What are the key synthetic routes for 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the quinoline core via Friedländer or Skraup cyclization. Substituents like the 4-isopropoxyphenyl group are introduced via Suzuki-Miyaura coupling (palladium catalysts, toluene/DMF solvents) . The carbonyl chloride is generated by treating the carboxylic acid precursor with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Optimization includes:
- Catalyst loading : 2-5 mol% Pd(PPh₃)₄ for coupling efficiency.
- Temperature : 80-110°C for cyclization steps.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.
Purity is validated via HPLC (≥95%) and elemental analysis .
Q. How can the structural integrity and purity of this compound be validated using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography : Monoclinic crystal system (space group P2₁/n), with lattice parameters a = 10.5922 Å, b = 8.2883 Å, c = 19.1885 Å, β = 92.988° .
- NMR : ¹³C NMR peaks at δ 165-170 ppm (carbonyl chloride), δ 150-155 ppm (quinoline C-2/C-4), and δ 70-75 ppm (isopropoxy methine) .
- Mass spectrometry : Molecular ion peak [M⁺] at m/z 398.8 (calculated for C₂₁H₁₈Cl₂NO₂).
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the carbonyl chloride group in nucleophilic acyl substitution reactions, and how do computational studies support these findings?
- Methodological Answer : The electron-withdrawing quinoline ring enhances the electrophilicity of the carbonyl chloride. Density Functional Theory (DFT) studies on analogous compounds reveal a low-energy transition state (~15 kcal/mol) for nucleophilic attack at the carbonyl carbon . Substituent effects (e.g., electron-donating isopropoxy groups) modulate reactivity by altering charge distribution. Experimental validation uses kinetic studies (e.g., reaction with amines in THF, monitored via FT-IR loss of C=O stretch at 1770 cm⁻¹) .
Q. How do structural modifications at the 4-isopropoxyphenyl and quinoline moieties influence the compound’s bioactivity, and what experimental strategies can elucidate structure-activity relationships (SAR)?
- Methodological Answer :
- Modifications : Replace isopropoxy with methoxy or trifluoromethyl groups to assess steric/electronic effects.
- Assays : In vitro testing against kinase targets (e.g., EGFR inhibition) using fluorescence polarization .
- SAR Analysis : Correlate IC₅₀ values with Hammett σ constants (ρ ≈ -1.2 for electron-withdrawing groups) .
Data from analogous compounds show that chloro-substituted quinolines exhibit enhanced antimicrobial activity (MIC = 2-8 µg/mL) .
Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound across different studies?
- Methodological Answer :
- Solvent effects : Compare ¹H NMR in CDCl₃ vs. DMSO-d₆ (e.g., quinoline proton shifts vary by 0.3-0.5 ppm).
- Crystallographic validation : Use single-crystal X-ray data (e.g., C-Cl bond length = 1.73 Å) as a reference .
- Standardized protocols : Adopt IUPAC guidelines for NMR calibration and mass spectrometry ionization (ESI vs. EI).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
